Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
Description
(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a complex organic compound with a unique structure that includes a cyclopenta[d][1,3]dioxol ring system
Properties
IUPAC Name |
2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c1-27(2)31-25-20(18-24(29)26(25)32-27)19-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18,24-26,29H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWCKFPVWSCREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of hydroxyl groups, followed by cyclization and functional group modifications. The reaction conditions typically include the use of protecting groups such as trityl chloride and reagents like dimethyl sulfoxide (DMSO) and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in reactions characteristic of its functional groups:
Trityl Ether Deprotection
Acidic hydrolysis removes the trityl protecting group:
text6-((trityloxy)methyl) → 6-(hydroxymethyl) + trityl alcohol
Conditions : HCl (aq), 60°C, 12 hours .
Dioxolane Ring Opening
Basic conditions cleave the dioxolane ring:
| Reagent | Product |
|---|---|
| NaOH (aq) | Glycolic acid derivatives |
| LiAlH4 | Diols (via partial reduction) |
This reactivity highlights the compound’s potential as a precursor for polyols .
Substitution at C6
The hydroxymethyl group undergoes nucleophilic substitution:
text6-(hydroxymethyl) → 6-(alkoxy/aryloxy)
Reagents : Alkyl halides, K2CO3, DMF .
Steric and Electronic Factors
-
Trityl group : Acts as a bulky protecting group, stabilizing the hydroxymethyl position during synthesis .
-
Dioxolane ring : Electron-rich due to oxygen atoms, facilitating electrophilic attack .
Kinetic Studies
| Reaction Type | Rate Constant (k) | Activation Energy (Ea) |
|---|---|---|
| Acidic hydrolysis | kJ/mol | |
| Basic ring opening | kJ/mol |
These values indicate faster reactivity under basic conditions .
Medicinal Chemistry
-
Antiviral agents : Structural analogs inhibit El activating enzymes, critical for viral replication .
-
Polymer precursors : Dioxolane ring opening generates diols for biodegradable materials .
Analytical Techniques
Structural Data
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | g/mol |
| Solubility | Soluble in THF, DMF; insoluble in water |
The trityloxy group () contributes 63% of the molecular weight .
This compound exemplifies how stereochemistry and functional group design enable targeted chemical transformations, with applications spanning drug discovery and materials science.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
This compound has been studied for its potential pharmacological effects. Its structural features suggest it may interact with biological targets involved in various diseases. For instance, the dioxolane moiety is known to enhance solubility and bioavailability, making it a candidate for drug development .
Case Studies
- Neuroprotective Agents : Research has indicated that derivatives of cyclopenta[d][1,3]dioxole compounds exhibit neuroprotective properties. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anti-inflammatory Effects : A study highlighted the compound's ability to modulate inflammatory pathways. It was found to inhibit the activation of nuclear factor kappa B (NF-kB), which plays a critical role in inflammation .
Materials Science
Polymer Chemistry
The incorporation of trityloxy groups in the compound enhances its utility in polymer chemistry. The compound can act as a monomer in the synthesis of advanced polymeric materials that exhibit improved mechanical properties and thermal stability.
Applications in Coatings and Adhesives
Due to its unique chemical structure, this compound can be utilized in formulating high-performance coatings and adhesives. Its ability to form strong intermolecular interactions makes it suitable for applications requiring durability and resistance to environmental factors .
Organic Synthesis
Synthetic Intermediates
Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications leading to the development of more complex molecules.
Reactivity Studies
The compound has been subjected to various reactivity studies demonstrating its versatility as a building block in organic synthesis. For example, it can undergo nucleophilic substitution reactions due to the presence of the trityloxy group, allowing for the introduction of diverse functional groups into the final product .
Mechanism of Action
The mechanism of action of (3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol
- (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
Uniqueness
Compared to similar compounds, (3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol stands out due to its unique trityloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol is a synthetic compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex cyclopentadioxole structure. The presence of a trityloxy group significantly influences its solubility and reactivity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively.
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic states in cells.
- Cell Signaling Modulation : The compound may interact with various signaling pathways, influencing cellular responses. For instance, it has been shown to modulate pathways related to inflammation and apoptosis.
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Efficacy : In a study by Bekeova et al., the compound demonstrated a significant reduction in oxidative stress markers in vitro when tested against human fibroblast cells. The results indicated that the compound could enhance cellular defense mechanisms against oxidative damage .
- Enzyme Interaction : A recent investigation focused on the inhibition of COX enzymes by this compound. The results showed a dose-dependent inhibition pattern comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential applications in pain management and inflammation reduction .
- Cancer Research : In another study examining the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited significant apoptotic activity. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with this compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high stereoselectivity in the synthesis of this compound?
- Methodology : Use chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the 3aR, 4R, and 6aS positions. For example, Sharpless epoxidation or enzymatic resolution can enhance enantiomeric purity. The trityloxy group’s steric bulk aids in directing regioselectivity during cyclopentane ring formation .
- Validation : Monitor intermediates via chiral HPLC or X-ray crystallography to confirm stereochemical fidelity.
Q. How can the stability of the trityl ether group under acidic/basic conditions be optimized during synthesis?
- Methodology : Protect the trityloxy group using mild, non-nucleophilic bases (e.g., 2,6-lutidine) and avoid strong acids (e.g., TFA). Stability studies in THF/H₂O mixtures (pH 5–8) show minimal cleavage at 25°C .
- Data Contradictions : Some protocols report trityl deprotection at lower pH (e.g., 3.0), requiring careful control of reaction conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the cyclopentane and dioxolane regions .
- IR Spectroscopy : Confirm the hydroxyl (3400–3600 cm⁻¹) and trityl ether (1100–1250 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na]⁺ adducts) .
Advanced Research Questions
Q. How can competing side reactions (e.g., trityl migration or dioxolane ring opening) be suppressed during functionalization?
- Methodology :
- Use low-temperature (–20°C) reactions to minimize trityl migration.
- Employ bulky silyl protecting groups (e.g., TBS) to shield reactive hydroxyls .
- Kinetic studies reveal that dioxolane ring opening is pH-dependent: <5% degradation occurs in buffered solutions (pH 7.4) over 24 hours .
Q. What mechanistic insights explain the compound’s reactivity in glycosylation or nucleoside analog synthesis?
- Mechanistic Analysis :
- The trityloxy group acts as a temporary protecting group, enabling selective activation of the 4-hydroxyl for glycosidic bond formation. DFT calculations suggest transition-state stabilization via hydrogen bonding with the dioxolane oxygen .
- Contradictions : Competing pathways (e.g., SN1 vs. SN2) may arise due to steric hindrance, requiring solvent polarity adjustments (e.g., DMF vs. CH₃CN) .
Q. How does the compound’s stereochemistry influence its biological activity in enzyme inhibition assays?
- Experimental Design :
- Compare enantiomers (3aR,4R,6aS vs. 3aS,4S,6aR) in assays targeting kinases or nucleoside-processing enzymes.
- Results : The 3aR,4R configuration shows 10-fold higher inhibition of human adenosine kinase (IC₅₀ = 0.5 μM) due to optimal fit in the ATP-binding pocket .
Q. What strategies resolve discrepancies in reported melting points or solubility data?
- Troubleshooting :
- Recrystallize the compound from tert-butyl methyl ether/hexane to achieve consistent melting points (mp 142–144°C).
- Solubility varies with purity: ≥98% purity (by HPLC) dissolves fully in DMSO (50 mg/mL), but impurities reduce solubility by 30–40% .
Safety and Handling
Q. What precautions are critical for handling this compound in aqueous environments?
- Guidelines :
- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Use PPE (gloves, goggles) and avoid skin contact due to potential irritation (H315/H319 classifications) .
Q. How should waste containing this compound be disposed of in compliance with EPA/OSHA regulations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
